molecular formula C15H21NO2 B2922722 N-((1-hydroxycyclopentyl)methyl)-2,5-dimethylbenzamide CAS No. 1234921-25-5

N-((1-hydroxycyclopentyl)methyl)-2,5-dimethylbenzamide

货号 B2922722
CAS 编号: 1234921-25-5
分子量: 247.338
InChI 键: DUZMMPVWQJSCDO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((1-hydroxycyclopentyl)methyl)-2,5-dimethylbenzamide, commonly known as HOCPCA, is a potent and selective agonist of the G protein-coupled receptor GPR35. This receptor is expressed in various tissues, including the immune system, gastrointestinal tract, and central nervous system, and has been implicated in several physiological and pathological processes.

作用机制

HOCPCA acts as an agonist of GPR35, which is a G protein-coupled receptor that signals through the Gαq/11 pathway. Upon activation by HOCPCA, GPR35 stimulates the production of inositol phosphate and calcium release, leading to downstream signaling events such as activation of protein kinase C and mitogen-activated protein kinase. The exact physiological consequences of GPR35 activation are still being elucidated, but it is thought to play a role in regulating immune function, gastrointestinal motility, and pain perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of HOCPCA are largely dependent on the tissue and cell type being studied. In the gut, HOCPCA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines in immune cells. In cancer cells, HOCPCA has been reported to induce apoptosis and inhibit cell proliferation. In the central nervous system, HOCPCA has been shown to modulate pain perception by acting on both spinal and supraspinal pathways. Overall, HOCPCA appears to have a diverse range of effects that are likely mediated by GPR35 signaling.

实验室实验的优点和局限性

One advantage of using HOCPCA in lab experiments is its selectivity for GPR35, which allows for more specific investigation of this receptor's function. However, a limitation of HOCPCA is its relatively low potency compared to other GPR35 agonists, which may require higher concentrations for effective activation. In addition, the synthesis of HOCPCA is relatively complex and low-yielding, which may limit its availability for some researchers.

未来方向

There are several future directions for research on HOCPCA and GPR35. One area of interest is the role of GPR35 in the immune system, particularly in the context of inflammatory bowel disease and other gut disorders. Another potential direction is the investigation of GPR35 as a therapeutic target in cancer, either alone or in combination with other treatments. Finally, further studies are needed to fully elucidate the physiological consequences of GPR35 activation and to identify potential downstream targets for drug development.

合成方法

The synthesis of HOCPCA involves several steps, starting from the commercially available 2,5-dimethylbenzoic acid. The acid is first converted to the corresponding acid chloride using thionyl chloride, followed by reaction with 1-hydroxycyclopentylmethanol in the presence of a base such as triethylamine. The resulting intermediate is then treated with lithium aluminum hydride to reduce the ester to the corresponding alcohol, which is then transformed into the final product by reaction with phosgene and a tertiary amine such as N-methylmorpholine. The overall yield of this process is around 30%.

科学研究应用

HOCPCA has been used extensively in scientific research to investigate the role of GPR35 in various physiological and pathological processes. For example, it has been shown to have anti-inflammatory effects in the gut, where GPR35 is highly expressed in immune cells. HOCPCA has also been studied for its potential as a therapeutic target in cancer, as GPR35 is upregulated in several types of tumors. In addition, HOCPCA has been used to investigate the role of GPR35 in the central nervous system, where it has been implicated in pain modulation and neuroprotection.

属性

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-5-6-12(2)13(9-11)14(17)16-10-15(18)7-3-4-8-15/h5-6,9,18H,3-4,7-8,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZMMPVWQJSCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。